![molecular formula C17H16N4O2S B2463998 Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone CAS No. 1396759-16-2](/img/structure/B2463998.png)
Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Fluorescent Probes and Imaging Agents
Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their greener synthetic methodology and tunable photophysical properties. Specifically, electron-donating groups (EDGs) at position 7 on the fused ring enhance absorption and emission behaviors. These PPs can serve as solid-state emitters, comparable to commercial probes like coumarin-153 and rhodamine 6G .
Drug Design and Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidines have been utilized in designing compounds with specific biological targets. For instance, they have been employed in the development of inhibitors for kinases (such as JAK kinase, p38 kinase, and ERK), adenosine receptors, and other therapeutic agents . Their unique scaffold provides opportunities for rational drug design.
Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines exhibit antitrypanosomal activity, making them relevant in the fight against parasitic diseases. This property has attracted interest in drug discovery efforts aimed at combating trypanosomiasis .
Cancer Research
Recent studies have shown that certain pyrazolo[1,5-a]pyrimidines possess potent cytotoxic activity against cancer cell lines. These compounds could potentially be developed as anticancer agents, particularly against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) .
Biological Sensing and Chelation
The heteroatoms (B, N, O, or S) in pyrazolo[1,5-a]pyrimidines make them potential chelating agents for ions. Their synthetic accessibility allows for structural diversity, making them useful in molecular sensing and bioimaging applications .
Stable 1,2,3-Triazole Derivatives
Pyrazolo[1,5-a]pyrimidines can be functionalized to incorporate 1,2,3-triazole moieties. These triazoles are stable under various conditions and exhibit diverse biological activities, including anti-tubercular, anti-HIV, and anticancer properties .
Future Directions
The future directions for “Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone” and related compounds could involve further development and evaluation of their biological activities. For example, some substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibited significant activity against Mycobacterium tuberculosis H37Ra . Similarly, some pyrazolo[3,4-b]pyridine derivatives showed acceptable activity as TRK inhibitors . These findings suggest that these compounds have potential for further exploration in the treatment of tuberculosis and cancer .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitMitogen-activated protein kinase 1 (MAPK1) . MAPK1 plays a crucial role in various cellular functions, including cell growth, differentiation, and response to external stress .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Given its potential target (mapk1), it can be inferred that it may affect pathways related to cell growth and stress response .
Pharmacokinetics
Similar compounds have been found to show high gastrointestinal absorption . These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body .
Result of Action
Similar compounds have been found to inhibit the growth of certain cell lines , suggesting that this compound may have similar effects.
properties
IUPAC Name |
[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(13-12-18-21-6-2-1-4-14(13)21)19-7-9-20(10-8-19)17(23)15-5-3-11-24-15/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBIYIOYGRNQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone |
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